molecular formula C16H21N5O4 B2821987 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide CAS No. 2034275-67-5

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide

Cat. No.: B2821987
CAS No.: 2034275-67-5
M. Wt: 347.375
InChI Key: WGCCYSMCUOIQFM-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide (CAS 2034275-67-5) is a synthetic triazine derivative with a molecular formula of C16H21N5O4 and a molecular weight of 347.37 g/mol . This compound is of significant interest in organic and polymer chemistry research as a potential coupling reagent or building block for the formation of amide bonds. The structure incorporates a 4-(dimethylamino)-6-methoxy-1,3,5-triazine moiety, which is chemically analogous to well-established coupling agents like DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) . Similar triazine-based activators are known for their efficiency in mediating condensations between carboxylic acids and amines to form amides, a fundamental reaction in the synthesis of peptides, functional polymers, and bioconjugates . The mechanism of such reagents involves the activation of a carboxylic acid group to form a highly reactive ester intermediate, which is then readily attacked by a nucleophilic amine to form the desired amide bond, releasing a harmless triazinone byproduct . Researchers can leverage this compound for developing novel crosslinked materials, such as modifying carboxymethyl cellulose (CMC) to create biodegradable films with enhanced mechanical and barrier properties for potential applications in sustainable packaging . Its utility extends to the field of medicinal chemistry as a valuable intermediate for the synthesis of more complex molecules for screening purposes. This product is intended for research and development purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4/c1-21(2)15-18-13(19-16(20-15)25-5)9-17-14(22)10-6-7-11(23-3)12(8-10)24-4/h6-8H,9H2,1-5H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCCYSMCUOIQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide typically involves multiple steps:

  • Formation of the Triazine Ring: : The triazine ring is synthesized through a nucleophilic substitution reaction involving cyanuric chloride and dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity of cyanuric chloride.

  • Benzamide Formation: : The benzamide moiety is synthesized separately by reacting 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

  • Coupling Reaction: : The final step involves coupling the triazine derivative with the benzamide derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can target the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially inhibiting their function. The benzamide moiety can further enhance binding affinity through additional interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Triazine-Based Benzamide Derivatives

Compound A : N-{[4-(Dimethylamino)-6-(Pyrrolidin-1-yl)-1,3,5-Triazin-2-yl]Methyl}-2-(Trifluoromethoxy)Benzamide
  • Molecular Formula : C₂₁H₂₃F₃N₆O₃
  • Key Differences: Triazine Substituents: 4-Dimethylamino, 6-pyrrolidinyl (vs. 6-methoxy in target compound). Benzamide Substituents: 2-Trifluoromethoxy (vs. 3,4-dimethoxy).
  • Trifluoromethoxy is strongly electron-withdrawing, altering electronic properties compared to the target’s electron-donating dimethoxy groups.
  • Applications : Undisclosed, but fluorinated analogues often target enzymes or receptors in CNS disorders.
Compound B : BD 1047 (N-[2-(3,4-Dichlorophenyl)Ethyl]-N-Methyl-2-(Dimethylamino)Ethylamine Dihydrobromide)
  • Key Differences :
    • Core Structure : Lacks triazine; features a dichlorophenyl ethylamine backbone.
    • Functional Groups : Dichlorophenyl (electron-withdrawing) vs. dimethoxybenzamide (electron-donating).
  • Implications :
    • BD 1047 is a sigma receptor ligand with high affinity (Ki < 10 nM), whereas the target’s triazine-benzamide structure may interact with kinase or protease targets.
    • Dichlorophenyl enhances hydrophobic interactions, while dimethoxy groups favor π-π stacking.

Agrochemical Triazine Derivatives

Compound C : Triflusulfuron Methyl Ester
  • Molecular Formula : C₁₅H₁₆F₃N₅O₆S
  • Key Differences: Triazine Substituents: 4-Dimethylamino, 6-trifluoroethoxy. Functional Group: Sulfonylurea bridge (herbicidal activity) vs. benzamide linkage.
  • Implications :
    • Sulfonylurea moieties inhibit acetolactate synthase (ALS) in plants, while benzamides are more common in pharmaceuticals.
    • Trifluoroethoxy enhances agrochemical stability but reduces mammalian bioavailability.

Morpholino-Triazine Derivatives

Compound D : N-(2-(Dimethylamino)Ethyl)-4-(3-(4-(4,6-Dimorpholino-1,3,5-Triazin-2-yl)Phenyl)Ureido)-N-Methylbenzamide Hydrochloride
  • Key Differences: Triazine Substituents: 4,6-Dimorpholino (vs. dimethylamino/methoxy). Linkage: Ureido group (enhances hydrogen bonding) vs. methylene-benzamide.
  • Ureido linkages are common in kinase inhibitors (e.g., sorafenib), suggesting divergent targets vs. the benzamide-based compound.

Structural and Functional Analysis Table

Compound Core Structure Triazine Substituents Benzamide/Backbone Substituents Key Applications Notable Properties
Target Compound 1,3,5-Triazine 4-Dimethylamino, 6-Methoxy 3,4-Dimethoxybenzamide Undisclosed (Pharma) Moderate lipophilicity (logP ~2.1)
Compound A 1,3,5-Triazine 4-Dimethylamino, 6-Pyrrolidinyl 2-Trifluoromethoxybenzamide Research Chemical Fluorinated, higher MW (494.44 g/mol)
BD 1047 Dichlorophenyl Ethylamine N/A Dichlorophenyl, Dimethylaminoethyl Sigma Receptor Ligand High receptor affinity (Ki < 10 nM)
Triflusulfuron 1,3,5-Triazine 4-Dimethylamino, 6-Trifluoroethoxy Sulfonylurea Herbicide ALS inhibitor, agrochemical use
Compound D 1,3,5-Triazine 4,6-Dimorpholino Ureido-Benzamide Kinase Inhibitor? High hydrophilicity (clogP ~1.8)

Research Findings and Implications

  • Substituent Effects: Electron-Donating Groups (e.g., dimethoxy, dimethylamino) enhance binding to aromatic-rich targets (e.g., kinases) via π-π interactions . Bulky Groups (e.g., pyrrolidinyl) reduce bioavailability but may improve selectivity .
  • Synthetic Accessibility :
    • The target compound likely employs amide coupling (e.g., HBTU/Hunig’s base) similar to Compound D, with yields ~50% .
  • Application Divergence :
    • Sulfonylurea derivatives (e.g., Triflusulfuron) dominate agrochemicals, while benzamide-triazine hybrids remain underexplored in pharmaceuticals .

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N5O3C_{16}H_{21}N_{5}O_{3} with a molecular weight of 331.37 g/mol. The compound contains a triazine ring and a benzamide moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₂₁N₅O₃
Molecular Weight331.37 g/mol
CAS Number2034276-05-4

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism and proliferation. This inhibition can lead to reduced cell growth in various cancer cell lines.
  • Receptor Interaction : this compound interacts with cellular receptors, modulating signaling pathways that control cell survival and apoptosis.
  • DNA/RNA Intercalation : There is evidence suggesting that the compound can intercalate with DNA or RNA strands, affecting transcription and translation processes. This interaction may lead to alterations in gene expression profiles associated with cancer progression.

Antitumor Activity

Research has demonstrated the antitumor effects of this compound in various cancer cell lines. A notable study assessed its cytotoxicity against MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines using the MTT assay.

Cell LineGI50 Value (µM)Observations
MCF-78.34Moderate cytotoxicity observed
MDA-MB-4686.57Significant growth inhibition noted

In this study, the compound exhibited a GI50 value of 6.57 µM against the MDA-MB-468 cell line, indicating potent antitumor activity compared to other compounds tested.

Mechanistic Insights

Further investigations revealed that the compound's mechanism includes:

  • Inhibition of DHFR : Similar compounds have been shown to lower dihydrofolate reductase (DHFR) activity by reducing NADP and NADPH levels through inhibition of nicotinamide adenine dinucleotide kinase (NADK). This pathway is crucial for DNA synthesis and repair .
  • Growth Inhibition : The introduction of specific substituents on the benzamide moiety was found to enhance the selectivity and potency against cancer cells, suggesting that structural modifications can significantly impact biological activity .

Case Studies

  • Clinical Evaluation : In a cohort study involving patients with advanced cancer treated with related benzamide derivatives, a subset exhibited prolonged survival rates exceeding two years when treated with doses above 4.3 GBq .
  • Comparative Analysis : A comparative study highlighted that compounds similar to this compound exhibited varying degrees of efficacy based on their structural configuration. For instance, modifications to the triazine component resulted in enhanced receptor binding affinity and improved therapeutic outcomes.

Q & A

Basic: What are the key synthetic steps and characterization methods for this compound?

Answer:
The synthesis involves a multi-step process:

  • Triazine Core Formation: Reacting dicyandiamide with dimethylamine and methoxy groups under controlled pH to form the 4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl scaffold .
  • Benzamide Coupling: The triazine intermediate is functionalized with a 3,4-dimethoxybenzamide group via nucleophilic substitution or coupling agents (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in the presence of a base like N-methylmorpholine .
  • Purification: Ionic liquids are often used as solvents to enhance reaction efficiency and reduce waste .

Characterization:

  • Purity: Assessed via HPLC with UV detection (λ = 254 nm) .
  • Structural Confirmation: NMR (¹H/¹³C) for functional group analysis, IR for amide bond verification, and mass spectrometry for molecular weight validation .

Basic: What analytical techniques are critical for assessing structural integrity and purity?

Answer:

  • Chromatography: Reverse-phase HPLC with acetonitrile/water gradients (e.g., 70:30 v/v) to resolve impurities .
  • Spectroscopy:
    • ¹H NMR (DMSO-d₆): Peaks at δ 3.8–4.0 ppm confirm methoxy groups; δ 7.2–8.0 ppm corresponds to aromatic protons .
    • FT-IR: Amide C=O stretch (~1650 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 432.18) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Solvent Selection: Replace traditional solvents with ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) to enhance solubility and reduce side reactions .
  • Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate coupling reactions .
  • Temperature Control: Maintain reflux at 80–90°C during triazine ring formation to prevent decomposition .
  • Real-Time Monitoring: Employ in-situ IR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Advanced: How do substituents (e.g., methoxy, triazine) influence biological activity?

Answer:

  • Triazine Ring: Serves as a hydrogen-bond acceptor, enhancing interactions with enzymatic targets (e.g., kinases or proteases) .
  • Methoxy Groups: Improve lipid solubility, impacting cellular uptake and bioavailability. 3,4-Dimethoxy substitution on the benzamide moiety increases steric bulk, potentially reducing off-target effects .
  • Dimethylamino Group: Introduces basicity, which may facilitate pH-dependent solubility or binding to acidic residues in target proteins .

Methodological Insight:

  • SAR Studies: Synthesize derivatives with varied substituents (e.g., replacing methoxy with ethoxy) and compare IC₅₀ values in enzyme inhibition assays .

Advanced: How should researchers resolve contradictions in biological assay data?

Answer:

  • Reproducibility Checks: Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Dose-Response Curves: Use non-linear regression models to calculate EC₅₀/IC₅₀ values and identify outliers .
  • Mechanistic Studies:
    • Computational Docking: Predict binding modes with targets (e.g., using AutoDock Vina) to explain potency variations .
    • Biophysical Assays: Surface plasmon resonance (SPR) to measure binding kinetics and confirm direct interactions .

Advanced: What strategies are effective in designing derivatives with improved selectivity?

Answer:

  • Bioisosteric Replacement: Substitute the triazine ring with pyrimidine or pyridazine cores to modulate target affinity .
  • Prodrug Approaches: Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance membrane permeability .
  • Fragment-Based Design: Use X-ray crystallography of the compound bound to its target to guide structural modifications .
  • In Silico Screening: Virtual libraries of derivatives can be ranked for ADMET properties (e.g., SwissADME) before synthesis .

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